molecular formula C10H20O2 B14743829 9-Hydroxy-6-methylnonan-2-one CAS No. 999-38-2

9-Hydroxy-6-methylnonan-2-one

Cat. No.: B14743829
CAS No.: 999-38-2
M. Wt: 172.26 g/mol
InChI Key: LVGGXLLFBIIYNS-UHFFFAOYSA-N
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Description

9-Hydroxy-6-methylnonan-2-one is an aliphatic hydroxy ketone with a molecular formula of $ \text{C}{10}\text{H}{20}\text{O}_2 $. Structurally, it consists of a nine-carbon chain with a ketone group at position 2, a hydroxyl group at position 9, and a methyl branch at position 4. The presence of both hydroxyl and ketone functional groups imparts polarity, influencing solubility in polar solvents and reactivity in nucleophilic or oxidation reactions.

Properties

CAS No.

999-38-2

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

9-hydroxy-6-methylnonan-2-one

InChI

InChI=1S/C10H20O2/c1-9(6-4-8-11)5-3-7-10(2)12/h9,11H,3-8H2,1-2H3

InChI Key

LVGGXLLFBIIYNS-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)C)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-6-methylnonan-2-one can be achieved through several methods. One common approach involves the ozonolysis of alkenes followed by reduction. For instance, the ozonolysis of 1-methylcycloalkenes can yield hydroxyketones through the action of sodium triacetoxohydridoborate as a reducing agent . This method ensures high yields and minimal impurities.

Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonolysis processes, followed by reduction steps. The reaction conditions are optimized to ensure maximum yield and purity, often involving controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxy-6-methylnonan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted hydroxyketones.

Scientific Research Applications

9-Hydroxy-6-methylnonan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Hydroxy-6-methylnonan-2-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and exert various effects, depending on the context of its application .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name Molecular Formula Functional Groups Key Substituents
This compound $ \text{C}{10}\text{H}{20}\text{O}_2 $ Ketone (C=O), Hydroxyl (-OH) Methyl branch at C6, hydroxyl at C9
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone $ \text{C}9\text{H}9\text{ClO}_3 $ Aromatic ketone, hydroxyl, chloro Chloro at C5, hydroxymethyl at C3
6-Nonen-2-one, 6-methyl-9-phenyl-, (6E) $ \text{C}{16}\text{H}{22}\text{O} $ Aliphatic ketone, phenyl Phenyl at C9, methyl at C6
9-Methyldecanoic acid $ \text{C}{11}\text{H}{22}\text{O}_2 $ Carboxylic acid, methyl Methyl at C9, carboxyl at C1

Key Observations :

  • Aromatic vs. Aliphatic Backbone: The aromatic acetophenones in (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) differ significantly in backbone structure, leading to higher melting points (97–110°C) due to crystalline packing . In contrast, aliphatic compounds like this compound likely exhibit lower melting points and higher volatility.
  • Substituent Effects: The phenyl group in 6-Nonen-2-one, 6-methyl-9-phenyl- () increases hydrophobicity compared to the hydroxylated aliphatic chain of the target compound .
  • Functional Group Diversity: 9-Methyldecanoic acid () replaces the ketone with a carboxylic acid, altering acidity (pKa ~5) and reactivity toward esterification .

Key Observations :

  • Synthetic Complexity: Aromatic hydroxyacetophenones () often require multi-step syntheses (e.g., Friedel-Crafts acylation), whereas aliphatic ketones like this compound might be synthesized via oxidation of secondary alcohols or ketone-functionalized Grignard reactions.
  • Analytical Characterization : Aromatic compounds are typically characterized by NMR and MS due to distinct proton environments, whereas aliphatic ketones may require IR spectroscopy for hydroxyl/ketone identification.

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